molecular formula C15H18N2O4 B15290693 2-(5-{[(tert-butoxy)carbonyl]amino}-1H-indol-1-yl)aceticacid

2-(5-{[(tert-butoxy)carbonyl]amino}-1H-indol-1-yl)aceticacid

Cat. No.: B15290693
M. Wt: 290.31 g/mol
InChI Key: KVDXOUTWKPSLKF-UHFFFAOYSA-N
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Description

2-(5-{[(tert-butoxy)carbonyl]amino}-1H-indol-1-yl)acetic acid is a synthetic compound that features an indole ring system, which is a significant structure in many natural products and pharmaceuticals. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group on the indole ring. This protecting group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{[(tert-butoxy)carbonyl]amino}-1H-indol-1-yl)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of 2-(5-{[(tert-butoxy)carbonyl]amino}-1H-indol-1-yl)acetic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-{[(tert-butoxy)carbonyl]amino}-1H-indol-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position, using reagents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

2-(5-{[(tert-butoxy)carbonyl]amino}-1H-indol-1-yl)acetic acid has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(5-{[(tert-butoxy)carbonyl]amino}-1H-indol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, enzymes, and proteins, leading to modulation of their activity. The Boc protecting group can be selectively removed under acidic conditions, allowing for further functionalization of the compound.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.

    5-Bromoindole-3-acetic acid: A halogenated derivative with potential biological activities.

    N-Boc-indole-3-acetic acid: A similar compound with a Boc protecting group on the indole ring.

Uniqueness

2-(5-{[(tert-butoxy)carbonyl]amino}-1H-indol-1-yl)acetic acid is unique due to the presence of both the Boc protecting group and the acetic acid moiety, which allows for versatile chemical modifications and potential biological activities. Its structure provides a balance between stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]indol-1-yl]acetic acid

InChI

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)16-11-4-5-12-10(8-11)6-7-17(12)9-13(18)19/h4-8H,9H2,1-3H3,(H,16,20)(H,18,19)

InChI Key

KVDXOUTWKPSLKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)N(C=C2)CC(=O)O

Origin of Product

United States

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